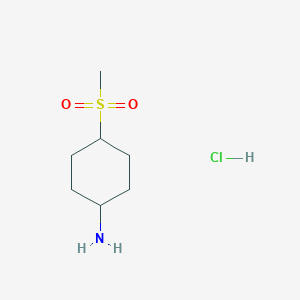

4-Methanesulfonylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-methylsulfonylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXUDSCLMLHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-89-5 | |

| Record name | 4-methanesulfonylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation Step

The sulfonylation commonly uses methanesulfonyl chloride as the sulfonylating agent reacting with a cyclohexanone or cyclohexanol substrate.

- Reaction Conditions: The reaction is conducted in an anhydrous solvent system (e.g., dichloromethane or tetrahydrofuran) under a strong base environment (e.g., triethylamine or pyridine) to neutralize the released HCl.

- Temperature Control: Typically maintained between 0°C and room temperature to avoid decomposition or side reactions.

- Outcome: Formation of 4-methanesulfonylcyclohexanone or related intermediates.

Amination / Reduction Step

The intermediate sulfonylated ketone or alcohol is then converted to the amine:

- Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols or amines.

- Amination: Introduction of the amine group at the 1-position can be achieved by nucleophilic substitution or reductive amination methods.

- Reaction Monitoring: Techniques such as NMR and HPLC are used to confirm the conversion and purity.

Hydrochloride Salt Formation

After obtaining the free amine, it is converted into the hydrochloride salt:

- Method: Treatment with aqueous hydrochloric acid or gaseous HCl in an organic solvent.

- Purpose: Enhances aqueous solubility, stability, and facilitates purification.

- Isolation: The salt is typically isolated by filtration or crystallization.

Industrial Production Considerations

- Continuous Flow Reactors: Employed to improve reaction control and reproducibility.

- Automated Systems: Used for precise reagent addition and temperature regulation.

- Optimization: Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize impurities.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, base (triethylamine or pyridine), anhydrous solvent (CH2Cl2) | Temperature 0–25°C, inert atmosphere preferred |

| Reduction/Amination | LiAlH4 or NaBH4, or reductive amination agents | Controlled addition, anhydrous conditions |

| Salt Formation | HCl (aqueous or gaseous), organic solvent | pH control critical, crystallization for purity |

Analytical and Research Findings

- Purity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure; Mass Spectrometry (MS) verifies molecular weight; High-Performance Liquid Chromatography (HPLC) quantifies purity.

- Yield: Industrial methods report yields exceeding 85% with optimized protocols.

- Stability: The hydrochloride salt form shows enhanced stability and solubility compared to the free amine.

Research Examples and Data

Though direct detailed experimental data specifically for 4-Methanesulfonylcyclohexan-1-amine hydrochloride are limited in open literature, analogous cyclohexylamine derivatives synthesized via sulfonylation and amination steps demonstrate the following:

| Parameter | Typical Values | Source/Notes |

|---|---|---|

| Sulfonylation Temp. | 0–5 °C | To avoid side reactions |

| Reaction Time | 9–15 hours | Depending on scale and reagents |

| Yield (%) | 85–98% | Optimized industrial processes |

| Purity (%) | >98% (by HPLC) | Post purification |

| Molecular Weight | 213.73 g/mol | Confirmed by MS |

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major product is a substituted cyclohexane derivative.

Scientific Research Applications

Medicinal Chemistry

4-Methanesulfonylcyclohexan-1-amine hydrochloride serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties:

- Antiviral Agents : Research indicates that derivatives of this compound can be utilized in the development of antiviral medications, particularly targeting Hepatitis B virus (HBV) through the synthesis of fused ring pyrimidone derivatives .

- Anticancer Research : The compound has been explored for its potential in anticancer drug development. Its ability to form stable complexes with various biological targets makes it a candidate for further investigation in cancer therapeutics.

Synthetic Chemistry

The compound is frequently employed as a reagent in organic synthesis. Its sulfonamide group enhances nucleophilicity, making it useful in various reactions:

- Synthesis of Amines : It acts as a precursor for synthesizing other amines, which are vital components in pharmaceuticals and agrochemicals.

- Functionalization Reactions : The presence of the methanesulfonyl group facilitates functionalization reactions, allowing for the introduction of diverse substituents onto the cyclohexane ring.

Case Study 1: Antiviral Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel antiviral agents from 4-methanesulfonylcyclohexan-1-amine derivatives. The research demonstrated effective inhibition of HBV replication, suggesting that this compound could be pivotal in developing new antiviral therapies .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated significant activity against specific cancer types, leading researchers to propose further development into anticancer drugs .

Mechanism of Action

The mechanism by which 4-Methanesulfonylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and physicochemical properties of 4-methanesulfonylcyclohexan-1-amine hydrochloride (Compound A) with analogous cyclohexylamine derivatives:

Key Observations:

- Polarity : Compound A’s sulfonyl group increases polarity compared to methyl (B) or phenyl (C) substituents, enhancing solubility in aqueous media .

- Basicity : The electron-withdrawing sulfonyl group in A reduces the amine’s basicity (lower pKa) versus the electron-donating methyl group in B .

- Stability: Sulfonyl groups (A) confer resistance to oxidative degradation compared to cyano (C) or fluoro (D) substituents .

Stability and Purity

- Compound A : Available at 95% purity, typical for research-grade chemicals .

Biological Activity

4-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS No. 1354951-89-5) is a chemical compound with the molecular formula C7H15NO2S·HCl and a molecular weight of 213.73 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and utility as a synthetic intermediate.

This compound is synthesized through the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a strong base, followed by reduction processes. The compound features a sulfonamide group, which enhances its reactivity and versatility in organic synthesis, enabling the introduction of diverse functional groups into target molecules .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus modulating their activity. The specific pathways and molecular targets involved depend on the biological context in which the compound is studied .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in drug development.

- Therapeutic Applications : Its unique structure allows it to serve as a lead compound in the development of new therapeutic agents targeting various diseases .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study involving this compound, researchers evaluated its binding affinity to specific enzymes related to metabolic disorders. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in managing conditions such as diabetes or obesity .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. It was tested against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action and efficacy as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 4-Methanesulfonylcyclohexan-1-amine hydrochloride, and how is its purity confirmed experimentally?

The synthesis of this compound typically involves multi-step reactions. For analogous cyclohexane derivatives, methods such as reduction, amination, and sulfonylation are employed, often requiring catalysts (e.g., palladium or copper salts) and controlled conditions (e.g., solvent choice, temperature) to minimize side reactions . After synthesis, purity is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation) and Mass Spectrometry (MS) (to verify molecular weight). High-Performance Liquid Chromatography (HPLC) may also quantify impurities .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, which is critical for in vitro assays or pharmacokinetic studies. Stability is improved by reducing hygroscopicity, a common issue with free amine forms. For example, methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride exhibits similar stability enhancements, attributed to the salt’s crystalline structure .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Optimization focuses on:

- Catalyst selection : Palladium-based catalysts improve amination efficiency, as seen in dapoxetine hydrochloride synthesis .

- Reaction monitoring : Real-time techniques like FT-IR or inline HPLC identify intermediates and side products.

- Workup protocols : Acid-base extraction or column chromatography isolates the hydrochloride salt with minimal losses .

For example, a 5-step chain reaction for another hydrochloride compound achieved high yield (≥85%) by optimizing stepwise pH adjustments and solvent polarity .

Q. How can researchers resolve contradictions in reaction outcomes when varying solvents or reagents?

Contradictions often arise from solvent polarity affecting reaction kinetics or reagent compatibility. For instance:

- Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions but risk side reactions with sensitive functional groups.

- Reagent purity : Impurities in dimethylamine (a common amination reagent) can alter product ratios, as observed in cyclopropane-amine syntheses .

Systematic Design of Experiments (DoE) frameworks, such as factorial designs, help identify critical variables and interactions .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps.

- Waste disposal : Segregate halogenated waste (e.g., hydrochloride byproducts) and consult institutional guidelines for hazardous material handling .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis of the methanesulfonyl group.

- Characterization : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate stereochemistry .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.